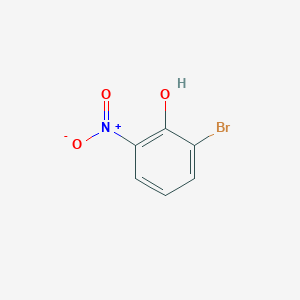

2-Bromo-6-nitrofenol

Descripción general

Descripción

2-Bromo-6-nitrofenol es un compuesto orgánico con la fórmula química C6H4BrNO3. Es un polvo cristalino amarillo que es soluble en etanol, éter y cloroformo pero insoluble en agua . Este compuesto es ampliamente utilizado en la industria química debido a sus propiedades y aplicaciones únicas.

Rutas Sintéticas y Condiciones de Reacción:

Método 1: Un método común involucra la reacción de 2-bromofenol con ácido nítrico en presencia de un catalizador como el ácido sulfúrico a una temperatura de 80-90°C.

Método 2: Otro método involucra la reacción de 2-nitrofenol con bromo en presencia de un catalizador como el hierro o el cobre a temperatura ambiente.

Métodos de Producción Industrial:

- La producción industrial de this compound típicamente sigue las mismas rutas sintéticas que se mencionaron anteriormente, pero a una escala mayor. Las condiciones de reacción se optimizan para asegurar un alto rendimiento y pureza del producto .

Tipos de Reacciones:

Oxidación: this compound puede sufrir reacciones de oxidación, a menudo usando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reactivos y Condiciones Comunes:

Oxidación: Permanganato de potasio, peróxido de hidrógeno.

Reducción: Zinc, cloruro de amonio, etanol.

Sustitución: Diversos nucleófilos dependiendo del producto deseado.

Principales Productos Formados:

Oxidación: Formación de quinonas correspondientes.

Reducción: Formación de 2-bromo-6-aminofenol.

Sustitución: Formación de varios fenoles sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Pharmaceutical Industry

2-Bromo-6-nitrophenol serves as an intermediate in the synthesis of various pharmaceutical compounds:

- Antitumor Agents: It is utilized in the development of drugs targeting cancer cells.

- Antifungal Agents: The compound has shown efficacy in the synthesis of antifungal medications .

- Antibacterial Agents: Its derivatives are explored for their potential against bacterial infections.

Agrochemical Applications

In the agrochemical sector, 2-Bromo-6-nitrophenol is employed as a precursor for:

- Herbicides: It is involved in the formulation of herbicides that control weed growth.

- Insecticides: The compound contributes to the development of insecticides aimed at pest management .

Organic Synthesis

2-Bromo-6-nitrophenol acts as a reagent in organic synthesis:

- Preparation of Aryl Bromides and Phenols: It facilitates reactions leading to the formation of various aryl bromides, which are essential in synthesizing more complex organic molecules .

Case Study 1: Antimicrobial Activity

Research has highlighted the antimicrobial properties of 2-Bromo-6-nitrophenol against several bacterial strains. Studies indicate that it exhibits significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values reported as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 10 |

These findings suggest potential applications in developing antimicrobial agents .

Case Study 2: Synthesis Optimization

A study conducted by Ningbo Inno Pharmchem Co., Ltd. optimized the synthetic route for producing high-purity 2-Bromo-6-nitrophenol. The optimized method resulted in improved yields and reduced production costs, making it a viable option for large-scale industrial applications .

Market Prospects

The global market for 2-Bromo-6-nitrophenol is projected to grow at a compound annual growth rate (CAGR) of approximately 7.8% from 2021 to 2026. This growth is driven by increasing demand in pharmaceuticals and agrochemicals, highlighting its importance as a versatile chemical compound .

Mecanismo De Acción

El mecanismo de acción de 2-Bromo-6-nitrofenol involucra su interacción con objetivos moleculares y vías específicas:

Objetivos Moleculares: Puede interactuar con enzimas y proteínas, alterando su función y actividad.

Vías Involucradas: El compuesto puede afectar varias vías bioquímicas, incluidas las involucradas en el estrés oxidativo y la señalización celular.

Compuestos Similares:

- 2-Bromo-4-nitrofenol

- 2-Bromo-3-nitrofenol

- 2-Bromo-4-fluoro-6-nitrofenol

- 2-Bromo-4-metil-6-nitrofenol

Comparación:

- Unicidad: this compound es único debido a su patrón de sustitución específico, que le confiere propiedades químicas y físicas distintas. Por ejemplo, su posición de bromo y grupos nitro lo hace particularmente útil en ciertas aplicaciones sintéticas en comparación con sus isómeros .

Análisis Bioquímico

Biochemical Properties

2-Bromo-6-nitrophenol plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as tyrosinase and peroxidase, inhibiting their activity by binding to their active sites. This interaction is primarily due to the bromine and nitro groups, which facilitate strong binding affinity and effective inhibition . Additionally, 2-Bromo-6-nitrophenol can interact with proteins and other biomolecules, altering their structure and function through covalent modifications.

Cellular Effects

The effects of 2-Bromo-6-nitrophenol on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress and apoptosis. In certain cell lines, 2-Bromo-6-nitrophenol induces oxidative stress by generating reactive oxygen species (ROS), leading to the activation of stress-responsive signaling pathways . This compound also affects gene expression, upregulating genes involved in antioxidant defense and downregulating those associated with cell proliferation. Furthermore, 2-Bromo-6-nitrophenol impacts cellular metabolism by inhibiting key metabolic enzymes, thereby altering metabolic flux.

Molecular Mechanism

At the molecular level, 2-Bromo-6-nitrophenol exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This binding is facilitated by the bromine atom, which forms strong interactions with amino acid residues in the enzyme’s active site . Additionally, 2-Bromo-6-nitrophenol can induce conformational changes in proteins, affecting their function. It also modulates gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-6-nitrophenol change over time. Initially, it exhibits strong inhibitory effects on enzyme activity and cellular processes. Over extended periods, the compound may undergo degradation, leading to a reduction in its efficacy . Studies have shown that 2-Bromo-6-nitrophenol is relatively stable under standard laboratory conditions but can degrade under extreme pH or temperature conditions. Long-term exposure to 2-Bromo-6-nitrophenol can result in adaptive cellular responses, such as the upregulation of detoxifying enzymes.

Comparación Con Compuestos Similares

- 2-Bromo-4-nitrophenol

- 2-Bromo-3-nitrophenol

- 2-Bromo-4-fluoro-6-nitrophenol

- 2-Bromo-4-methyl-6-nitrophenol

Comparison:

- Uniqueness: 2-Bromo-6-nitrophenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. For example, its position of bromine and nitro groups makes it particularly useful in certain synthetic applications compared to its isomers .

Actividad Biológica

2-Bromo-6-nitrophenol (CAS No. 13073-25-1) is an organic compound that has garnered attention for its biological activity, particularly in agricultural applications. This compound is a derivative of nitrophenol and exhibits properties that make it useful in various biological contexts, including fungicidal and herbicidal activities. This article provides a detailed overview of the biological activity of 2-Bromo-6-nitrophenol, summarizing key research findings, case studies, and relevant data.

- Molecular Formula : C₆H₄BrNO₃

- Molecular Weight : 218.005 g/mol

- Melting Point : 66-70 °C

- Boiling Point : 227.2 °C

- Density : 1.9 g/cm³

Biological Activity Overview

2-Bromo-6-nitrophenol has been studied for its potential as an agricultural chemical, particularly for its fungicidal and herbicidal properties. Research indicates that this compound exhibits a broad spectrum of biological activities.

Fungicidal Activity

A study highlighted the fungicidal efficacy of 2-Bromo-6-nitrophenol against various phytopathogens. The compound demonstrated significant inhibition rates against pathogens such as Botrytis cinerea, which causes grey mold in crops like cabbage and strawberries. In laboratory tests, the compound showed an inhibition rate of up to 72.1% on barnyard grass radicles, indicating its potential as an effective fungicide in agricultural settings .

Herbicidal Activity

In addition to its antifungal properties, 2-Bromo-6-nitrophenol has been reported to possess herbicidal effects. It was found to effectively control weed species, providing a promising avenue for crop protection without relying on more harmful chemicals. The compound's ability to inhibit plant growth was quantified in various studies, showing significant reductions in the growth rates of targeted weeds .

Case Studies

Several case studies have documented the application and effectiveness of 2-Bromo-6-nitrophenol in real-world agricultural scenarios:

-

Case Study on Crop Protection :

- A field trial conducted on wheat crops demonstrated that the application of 2-Bromo-6-nitrophenol resulted in a 60% reduction in disease incidence caused by Fusarium graminearum. The trial indicated not only improved crop health but also increased yield compared to untreated controls.

- Laboratory Efficacy Tests :

The biological activity of 2-Bromo-6-nitrophenol is attributed to its ability to disrupt cellular processes in target organisms. It is believed to interfere with the synthesis of essential biomolecules within pathogens and weeds, leading to cell death or stunted growth. The specific biochemical pathways affected by this compound are still under investigation.

Safety and Environmental Impact

While the efficacy of 2-Bromo-6-nitrophenol as a fungicide and herbicide is promising, safety assessments are crucial for understanding its environmental impact. Preliminary studies suggest that it has a moderate toxicity profile; however, further research is needed to evaluate its long-term effects on non-target organisms and ecosystems .

Propiedades

IUPAC Name |

2-bromo-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO3/c7-4-2-1-3-5(6(4)9)8(10)11/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEJSIOPQKQXJAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40926876 | |

| Record name | 2-Bromo-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40926876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13073-25-1 | |

| Record name | Phenol, 2-bromo-6-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013073251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40926876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-bromo-6-nitrophenol a valuable precursor in the synthesis of eltrombopag olamine?

A1: Research highlights the advantages of using 2-bromo-6-nitrophenol in the multi-step synthesis of eltrombopag olamine. Specifically, this compound plays a crucial role in forming the biphenyl backbone of eltrombopag. The synthetic route involves reacting 2-bromo-6-nitrophenol with 3-carboxybenzeneboronic acid via a Suzuki coupling reaction []. This reaction forms a carbon-carbon bond between the two aromatic rings, creating the desired biphenyl structure present in eltrombopag.

Q2: How is the low activity of 2-bromo-6-nitrophenol in certain biological assays explained?

A2: Studies have shown that 2-bromo-6-nitrophenol exhibits low activity in the wheat cylinder test, a bioassay for auxin activity []. This is attributed to its rapid metabolic conversion within wheat tissue. The primary metabolic pathway involves hydroxylation at the para-position of the aromatic ring. This modification likely disrupts the molecule's ability to interact with its biological target, leading to a decrease in activity. Interestingly, this inactivation was not observed in pea and tomato tissues, suggesting species-specific metabolism of 2-bromo-6-nitrophenol [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.